molecular formula C16H19N3 B2740772 1-(5-Phenylpyridin-3-yl)-1,4-diazepane CAS No. 223796-38-1

1-(5-Phenylpyridin-3-yl)-1,4-diazepane

Cat. No. B2740772
CAS RN: 223796-38-1
M. Wt: 253.349
InChI Key: YAWZOEAWIFAGIV-UHFFFAOYSA-N
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Description

1-(5-Phenylpyridin-3-yl)-1,4-diazepane, also known as 1-phenyl-3-pyridin-1-yl-1,4-diazepane, is a heterocyclic compound consisting of a pyridine ring and a 1,4-diazepane ring. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used in scientific research applications, such as in the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques

  • Microwave-Assisted Synthesis : A novel method for synthesizing 1,4-diazepane derivatives involves microwave-assisted synthesis. This approach leads to rapid production in good yields, particularly when synthesizing 7-substituted-1,4-diazepin-5-ones. Further, catalytic reduction techniques can yield 1,4-diazepanes, demonstrating the versatility of this method (Wlodarczyk et al., 2007).

  • Synthesis and Characterization of Triazenes : The coupling of 1-methylhomopiperazine with diazonium salts results in the formation of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes. These compounds are stable and have been characterized using various spectroscopic techniques, showcasing the diverse applications of 1,4-diazepane in creating stable compounds (Moser & Vaughan, 2004).

  • Ugi Multicomponent Reaction : This method enables the synthesis of diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This approach is significant for creating benzo-fused derivatives of 1,4-diazepanes, illustrating the chemical flexibility and applicability of the compound (Banfi et al., 2007).

Structural Studies and Applications

  • Crystal Structure Determination : X-ray crystallography has been employed to determine the structures of various 1,4-diazepane derivatives. This structural analysis is crucial in understanding the compound's properties and potential applications in fields such as material science and molecular design (Tingley, Bertolasi, & Vaughan, 2006).

  • Synthesis of Novel Derivatives : Research has focused on synthesizing new derivatives of 1,4-diazepanes, such as 3-phenyl substituted dibenzo-1,4-diazepin-1-ones. These derivatives have potential applications in various fields, including pharmaceuticals and materials science (Wang et al., 2014).

  • Catalytic Applications : Nickel(ii) complexes of 1,4-diazepanes have been synthesized and studied for their application in catalysis, particularly in alkane hydroxylation. These studies highlight the potential of 1,4-diazepane derivatives in catalytic processes (Sankaralingam, Vadivelu, & Palaniandavar, 2017).

Biological and Medicinal Applications

  • Anticancer Activity : Novel homopiperazine derivatives, including 1,4-diazepane compounds, have been synthesized and evaluated for their anticancer properties. This research demonstrates the potential therapeutic applications of 1,4-diazepane derivatives in cancer treatment (Teimoori et al., 2011).

  • Radiolabeling for Cancer Imaging : The synthesis of [11C]CX-6258, which includes a 1,4-diazepane-1-carbonyl component, illustrates the application of 1,4-diazepane in developing new PET tracers for cancer imaging, emphasizing the compound's significance in medical diagnostics (Wang et al., 2015).

properties

IUPAC Name

1-(5-phenylpyridin-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-2-5-14(6-3-1)15-11-16(13-18-12-15)19-9-4-7-17-8-10-19/h1-3,5-6,11-13,17H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWZOEAWIFAGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CN=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Phenylpyridin-3-yl)-1,4-diazepane

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